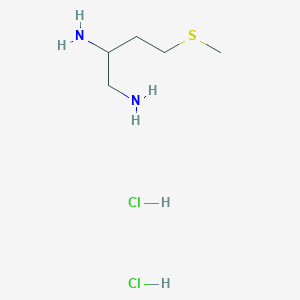
4-(甲硫基)丁烷-1,2-二胺二盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Methylsulfanyl)butane-1,2-diamine dihydrochloride (4-MDBD) is a versatile compound used in a variety of laboratory experiments and scientific research applications. It is a white, water-soluble solid, with a molecular weight of 225.7 g/mol, and a melting point of 300°C. 4-MDBD is a derivative of 4-methylsulfanylbutane-1,2-diamine (4-MSBD), which is a derivative of 4-methylsulfanylbutane-1,2-diamine (4-MSBD). 4-MDBD is used in a variety of laboratory experiments, such as synthesis of polymers, synthesis of organic compounds, and as a catalyst in organic reactions.
科学研究应用
分子相互作用和粒子形成
对甲基取代的N,N,N',N'-乙二胺(如丁烷-1,4-二胺)与硫酸之间的分子相互作用的研究为大气科学提供了重要见解。计算研究表明,这些二胺,包括4-(甲硫基)丁烷-1,2-二胺二盐酸盐等修饰物,可能通过稳定硫酸团簇在新大气颗粒的形成中发挥关键作用。与简单胺相比,这种与硫酸形成稳定络合物的能力暗示了对理解大气凝聚过程的潜在影响 (Elm, Jen, Kurtén, & Vehkamäki, 2016)。
催化和化学合成
4-(甲硫基)丁烷-1,2-二胺二盐酸盐在合成化学中也备受关注。例如,其结构类似物已被用作催化剂,在无溶剂条件下通过Hantzsch缩合合成多羟基喹啉衍生物。这突显了这类二胺在促进高效、环保的复杂有机分子合成途径方面的潜力,这可能进一步探索用于4-(甲硫基)丁烷-1,2-二胺二盐酸盐等衍生物的应用 (Goli-Jolodar, Shirini, & Seddighi, 2016)。
材料科学和聚合物研究
在材料科学领域,研究应用延伸到新型聚合物材料的开发。从丁烷-1,4-二胺衍生物合成的聚(醚-酰胺)表现出卓越的热性能和化学性能,表明4-(甲硫基)丁烷-1,2-二胺二盐酸盐在创造具有专门应用的新型聚合物方面具有潜力 (Faghihi & Shabanian, 2010)。
生物医学研究和药物设计
在生物医学研究领域,利用二胺的结构特征进行药物设计,特别是在合成白金(II)配合物用于癌症治疗方面。这类配合物的构型和离去基团显著影响其对各种癌细胞系的细胞毒活性,暗示探索4-(甲硫基)丁烷-1,2-二胺二盐酸盐衍生物可能产生新的抗癌药物 (Dullin, Dufrasne, Gelbcke, & Gust, 2006)。
生化分析
Biochemical Properties
4-(Methylsulfanyl)butane-1,2-diamine dihydrochloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in amino acid metabolism, such as aminotransferases and dehydrogenases . These interactions often involve the formation of covalent bonds or hydrogen bonds, which can alter the enzyme’s activity and affect metabolic pathways. Additionally, 4-(Methylsulfanyl)butane-1,2-diamine dihydrochloride can bind to proteins, influencing their structure and function, and potentially modulating cellular signaling pathways .
Cellular Effects
The effects of 4-(Methylsulfanyl)butane-1,2-diamine dihydrochloride on various cell types and cellular processes have been extensively studied. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can activate or inhibit specific signaling pathways, leading to changes in gene expression and alterations in cellular metabolism. These effects can result in changes in cell proliferation, differentiation, and apoptosis, depending on the cell type and the concentration of the compound .
Molecular Mechanism
The molecular mechanism of action of 4-(Methylsulfanyl)butane-1,2-diamine dihydrochloride involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as enzymes and receptors, through covalent or non-covalent interactions . These binding interactions can lead to enzyme inhibition or activation, depending on the nature of the interaction and the specific enzyme involved. Additionally, 4-(Methylsulfanyl)butane-1,2-diamine dihydrochloride can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Methylsulfanyl)butane-1,2-diamine dihydrochloride can change over time due to its stability and degradation properties . This compound is generally stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or heat. Long-term studies have shown that the effects of 4-(Methylsulfanyl)butane-1,2-diamine dihydrochloride on cellular function can vary depending on the duration of exposure and the concentration used . In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression, which may have long-term implications for cell function .
Dosage Effects in Animal Models
The effects of 4-(Methylsulfanyl)butane-1,2-diamine dihydrochloride in animal models vary with different dosages . At low doses, this compound can have beneficial effects on cellular function and metabolism, while at higher doses, it may exhibit toxic or adverse effects . Threshold effects have been observed in studies, where a specific concentration of the compound is required to elicit a measurable response. Toxicity studies have shown that high doses of 4-(Methylsulfanyl)butane-1,2-diamine dihydrochloride can lead to adverse effects, such as organ damage or altered physiological function .
Metabolic Pathways
4-(Methylsulfanyl)butane-1,2-diamine dihydrochloride is involved in several metabolic pathways, including amino acid metabolism and sulfur metabolism . This compound interacts with enzymes such as aminotransferases and dehydrogenases, which play crucial roles in these pathways. By modulating the activity of these enzymes, 4-(Methylsulfanyl)butane-1,2-diamine dihydrochloride can influence metabolic flux and alter the levels of specific metabolites . These changes can have downstream effects on cellular function and overall metabolism .
Transport and Distribution
The transport and distribution of 4-(Methylsulfanyl)butane-1,2-diamine dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms or passive diffusion, depending on its concentration and the presence of specific transporters . Once inside the cell, 4-(Methylsulfanyl)butane-1,2-diamine dihydrochloride can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 4-(Methylsulfanyl)butane-1,2-diamine dihydrochloride is determined by its interactions with targeting signals and post-translational modifications . This compound can be directed to specific compartments or organelles within the cell, such as the mitochondria, nucleus, or endoplasmic reticulum . These localization patterns can affect the activity and function of 4-(Methylsulfanyl)butane-1,2-diamine dihydrochloride, as well as its interactions with other biomolecules .
属性
IUPAC Name |
4-methylsulfanylbutane-1,2-diamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2S.2ClH/c1-8-3-2-5(7)4-6;;/h5H,2-4,6-7H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UONZZHAWPJHPLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(CN)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H16Cl2N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-{[Ethyl(methyl)amino]methyl}aniline dihydrochloride](/img/structure/B1377293.png)
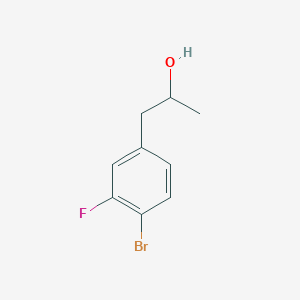

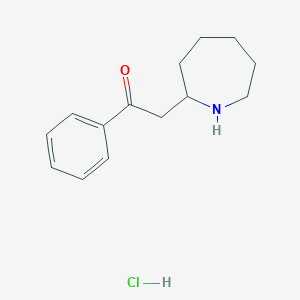
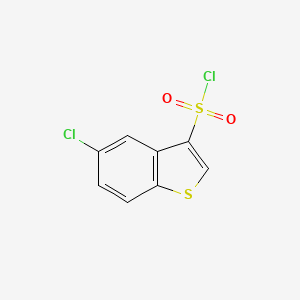
![2-Methyl-1-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine](/img/structure/B1377303.png)
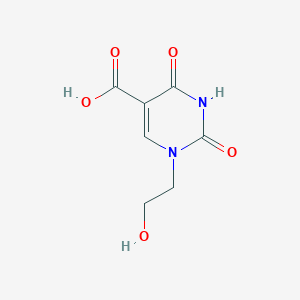
![2-Ethyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride](/img/structure/B1377306.png)
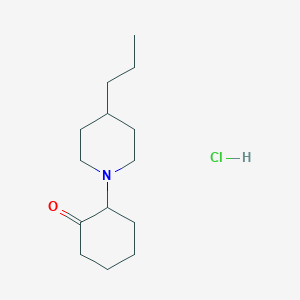
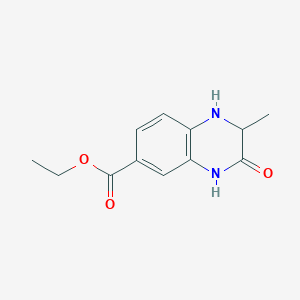
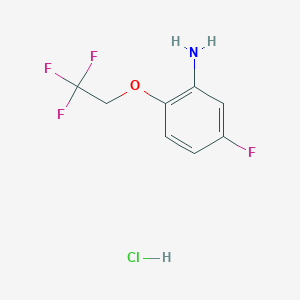
![2-Methyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride](/img/structure/B1377313.png)
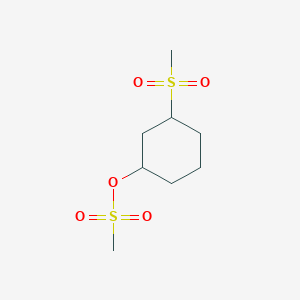
![octahydro-1H-pyrano[4,3-b]pyridine hydrochloride](/img/structure/B1377315.png)
